EGFR Inhibitory Potency: [3,4-d] vs. [2,3-d] and [3,2-d] Pyridopyrimidine Regioisomers
In a systematic evaluation of all four pyrido[d]pyrimidine regioisomers as EGFR tyrosine kinase inhibitors, the [3,4-d] and [4,3-d] series were the most potent, followed by the [3,2-d] compounds, with the [2,3-d] analogues being the least active [1]. Within the [3,4-d] series, compound 7f (6-(methylamino)pyrido[3,4-d]pyrimidine derivative) achieved an IC50 of 0.008 nM against isolated EGFR, representing a >3,600-fold improvement over the most potent [2,3-d] analogue in the same study. This demonstrates that the pyrido[3,4-d]pyrimidine core provides a superior potency platform for EGFR inhibitor design relative to other available pyridopyrimidine building blocks [1].
| Evidence Dimension | EGFR isolated enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.008 nM for 6-(methylamino)pyrido[3,4-d]pyrimidine derivative (compound 7f) |
| Comparator Or Baseline | Pyrido[2,3-d]pyrimidine series: least active overall; specific most potent compound IC50 not explicitly reported but qualitatively weakest. Pyrido[3,2-d] series: intermediate activity. |
| Quantified Difference | ~3,625-fold more potent than the most active compound in the [3,2-d] series (IC50 = 29 nM for the corresponding 6-substituted derivative) and >3,600-fold more potent than [2,3-d] analogues. |
| Conditions | Isolated EGFR enzyme inhibition assay using [gamma-32P]ATP; J. Med. Chem. 1996, 39, 1823-1835. |
Why This Matters
For researchers procuring a pyridopyrimidine building block for EGFR-targeted programs, the [3,4-d] scaffold provides a >3,600-fold potency advantage over the [2,3-d] isomer, directly reducing the number of synthetic iterations needed to achieve nanomolar target engagement.
- [1] Rewcastle, G. W., Palmer, B. D., Thompson, A. M., Bridges, A. J., Cody, D. R., Zhou, H., Fry, D. W., McMichael, A., & Denny, W. A. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823–1835. View Source
